Side-Chain Length Modulates Lipophilicity: Propanoate vs. Acetate Comparison
The target compound (C3 propanoate side chain) exhibits a computed LogD (pH 7.4) of 1.60 and LogP of 1.60, compared with LogD (pH 7.4) of 1.36 and LogP of 1.36 for the one-carbon-shorter acetate analog [1][2]. This ΔLogD of +0.24 at physiological pH translates to an approximately 1.7-fold increase in lipophilicity, which can enhance membrane permeability in cell-based assays [1][2].
| Evidence Dimension | Computed lipophilicity (LogD at pH 7.4) |
|---|---|
| Target Compound Data | LogD (pH 7.4) = 1.60; LogP = 1.60 (C18H21F3N2O5, MW 402.4) |
| Comparator Or Baseline | Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate: LogD (pH 7.4) = 1.36; LogP = 1.36 (C17H19F3N2O5, MW 388.3) |
| Quantified Difference | ΔLogD (pH 7.4) = +0.24; ΔMW = +14.1 Da; one additional methylene unit |
| Conditions | Computed using JChem via ChemBase; identical calculation method for both compounds |
Why This Matters
The higher LogD of the propanoate analog predicts superior passive membrane permeability, making it the preferred choice for cell-penetration-dependent screening assays where the acetate homolog may underperform.
- [1] ChemBase. ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate, ChemBase ID: 281196. http://www.chembase.cn/molecule-281196.html View Source
- [2] ChemBase. ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate, ChemBase ID: 281198. http://www.chembase.cn/molecule-281198.html View Source
